molecular formula C8H12O3 B589983 (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 151586-69-5

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid

Cat. No. B589983
CAS RN: 151586-69-5
M. Wt: 156.181
InChI Key: HERZVTMGADJIFJ-LURJTMIESA-N
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Description

“(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” is a carboxylic acid derivative. Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

The synthesis of carboxylic acid derivatives like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” often involves complex chemical reactions. For instance, the commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.02.7]octane and bicyclo[3.2.1]octane systems characteristic of some biologically active compounds . The sequence used for this transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .


Molecular Structure Analysis

The molecular structure of carboxylic acids like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, the carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids undergo various chemical reactions. They can be converted into esters by the reaction of acids with alcohols . They can also be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . Moreover, acid anhydrides can be derived from two molecules of carboxylic acid by heating to remove 1 equivalent of water .


Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . Soluble carboxylic acids are weak acids in aqueous solutions .

Mechanism of Action

The mechanism of action of carboxylic acid derivatives like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” can vary depending on the specific compound and its biological target. For instance, carbenicillin, a semisynthetic penicillin derivative, exerts its antibacterial activity by interference with final cell wall synthesis of susceptible bacteria .

Safety and Hazards

The safety and hazards associated with carboxylic acid derivatives like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” can vary widely depending on the specific compound. For instance, some mushrooms produce toxins that are cytotoxic, neurotoxic, myotoxic, endocrine and/or metabolism-related, GI-irritant and can also cause adverse sundry reactions .

Future Directions

The future directions for research on carboxylic acid derivatives like “(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid” could involve the development of more sustainable processes for renewable bioplastics production . Additionally, new alternative methods to synthesize 2,5-furandicarboxylic acid that are both more advantageous and attractive than conventional oxidation of 5-hydroxymethylfurfural could be explored .

properties

IUPAC Name

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERZVTMGADJIFJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)[C@@H](O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-Oxaspiro[2.5]octane-2-carboxylic acid

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